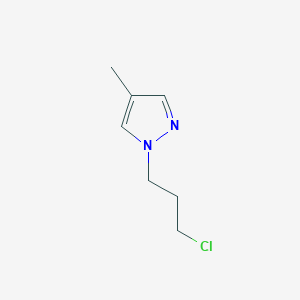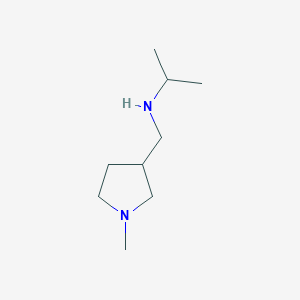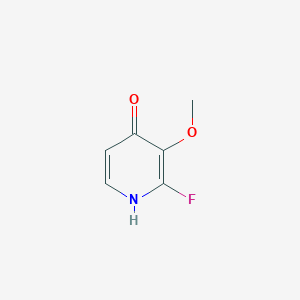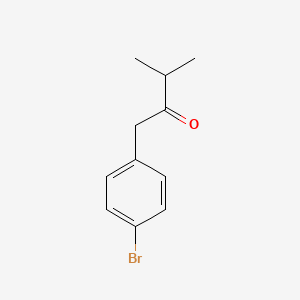
1-(4-Bromophenyl)-3-methylbutan-2-one
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-methylbutan-2-one is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
The synthesis of this compound involves several steps. The process includes the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide . The reaction conditions include refluxing with various reagents .Molecular Structure Analysis
The molecular structure of this compound has been confirmed using spectroscopic techniques including the (1H-NMR and 13C-NMR), UV–Visible and infrared (FT-IR) studies . The three-dimensional structures and any relevant interactions among the molecules in their unit cells have been confirmed using single crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. The reactions could take place in neutral, acidic or basic conditions . A variety of imine derivatives have been synthesized via Suzuki cross coupling of N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields .Physical And Chemical Properties Analysis
This compound appears as white to light yellow crystals. It is soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, but insoluble in water. It is easy to volatilize with water vapor .Wirkmechanismus
The mechanism of action of 4-MPH is similar to other synthetic cathinones. It acts as a reuptake inhibitor of dopamine and norepinephrine, which increases their levels in the brain. This leads to increased stimulation and euphoria, which are the effects that are sought after by recreational users.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MPH are similar to other stimulants such as amphetamines and cocaine. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to cardiovascular problems. Other effects include increased alertness, focus, and euphoria.
Vorteile Und Einschränkungen Für Laborexperimente
4-MPH has advantages and limitations for lab experiments. Its advantages include its ability to increase dopamine and norepinephrine levels in the brain, which can be useful for studying these neurotransmitters. Its limitations include its potential for abuse and its lack of specificity for certain receptors.
Zukünftige Richtungen
For research on 4-MPH include its potential use in the treatment of cognitive disorders such as ADHD. Further studies are needed to determine its safety and efficacy for these uses. Additionally, more research is needed on its mechanism of action and its effects on other neurotransmitters and receptors.
Wissenschaftliche Forschungsanwendungen
4-MPH has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that are involved in attention and focus. However, further research is needed to determine its safety and efficacy for these uses.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBLQIGLNQICEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B3217589.png)

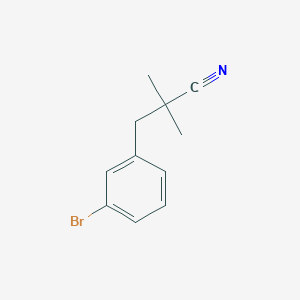

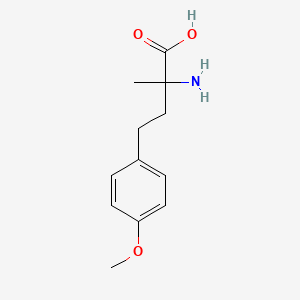
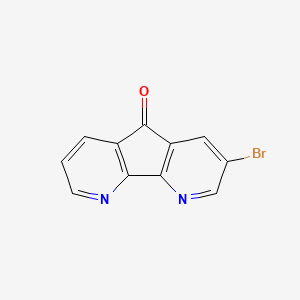
![[5-Methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3217648.png)
